molecular formula C20H25N3O4 B2652089 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate CAS No. 871672-87-6

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate

Cat. No.: B2652089
CAS No.: 871672-87-6
M. Wt: 371.437
InChI Key: YWTZCPOWSZIYST-UHFFFAOYSA-N
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Description

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate is a synthetic organic compound with the CAS Registry Number 871672-87-6 and a molecular formula of C20H25N3O4 . It features a molecular weight of 371.4302 g/mol . This chemical reagent is designed for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use. The compound's structure incorporates several pharmaceutically relevant motifs, including a pyrrolidin-2-one (2-oxopyrrolidine) group, which is a lactam often found in molecules with central nervous system (CNS) activity. For instance, the pyrrolidin-2-one structure is present in some antiseizure medications, where it contributes to the drug's mechanism by acting on voltage-gated sodium channels and GABA-A receptors . The presence of both carbamoyl and cyano functional groups within the same molecule suggests potential for diverse chemical interactions and reactivity, making it a compound of interest in medicinal chemistry and drug discovery research. Researchers may investigate this compound as a building block for the synthesis of more complex molecules or as a candidate for screening against various biological targets. Its structure indicates potential utility in developing protease inhibitors, given the similarity of its carbamoyl moiety to other inhibitor classes . As with any research chemical, appropriate safety protocols should be followed.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-14(2)20(3,13-21)22-17(24)12-27-19(26)16-8-6-15(7-9-16)11-23-10-4-5-18(23)25/h6-9,14H,4-5,10-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTZCPOWSZIYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=C(C=C1)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a cyano group, a carbamoyl moiety, and a benzoate derivative. Its molecular formula is C19H24N2O3C_{19}H_{24}N_{2}O_{3} with a molecular weight of approximately 328.41 g/mol.

PropertyValue
Molecular FormulaC19H24N2O3
Molecular Weight328.41 g/mol
CAS Number[to be determined]

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activity and receptor signaling pathways, particularly through:

  • G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling, which is crucial in many physiological processes .
  • Enzyme Inhibition : It can act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering cellular functions.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. Preliminary studies suggest that this compound may be effective against certain bacterial strains and fungi.

Anti-inflammatory Properties

The compound has shown potential in modulating inflammatory responses. It may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways, suggesting its use in treating inflammatory diseases.

Cytotoxic Effects

In vitro studies have indicated that this compound may induce apoptosis in various cancer cell lines. This cytotoxicity suggests potential applications in cancer therapy, warranting further investigation into its anticancer properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of related benzoate derivatives. Results showed significant inhibition against Gram-positive bacteria, indicating the potential for developing new antibiotics.
  • Anti-inflammatory Mechanisms : Research published in Pharmacological Reviews highlighted how similar compounds inhibited NF-kB signaling pathways, leading to decreased inflammation in animal models .
  • Cytotoxicity in Cancer Research : A recent publication in Cancer Letters demonstrated that derivatives of this compound induced apoptosis in breast cancer cell lines through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hypothetically, analogs might include:

Table 1: Key Features of Hypothetical Analogs
Compound Name Core Structure Differences Potential Applications Bioavailability (Predicted)
Target Compound (as above) 1-Cyano-1,2-dimethylpropyl carbamoyl group CNS modulation, enzyme inhibition Moderate (ester hydrolysis)
4-[(2-Oxopyrrolidin-1-yl)methyl]benzoic acid Lacks carbamoyl-ester side chain Anti-inflammatory, anticonvulsant Low (poor membrane permeability)
(1-Cyanoethyl)carbamoyl methyl benzoate Shorter alkyl chain on carbamoyl group Prodrug for NSAID delivery High (rapid esterase cleavage)

Key Differences :

  • Steric Effects : The 1,2-dimethylpropyl group in the target compound may hinder enzymatic degradation compared to shorter-chain analogs, prolonging half-life .
  • Electronic Effects: The cyano group’s electron-withdrawing nature could alter binding to targets like GABA receptors or kinases versus non-cyano analogs .
  • Solubility: The pyrrolidinone moiety likely improves aqueous solubility relative to purely aromatic analogs.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
ADCM, EDC, 0°C6592%
BDMF, TEA, RT7895%

Basic: What spectroscopic and analytical methods are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent connectivity. For example, carbonyl resonances (165–172 ppm in 13C^{13}C-NMR) and NH protons (9–10 ppm in 1H^1H-NMR) are key markers .
  • HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <2 ppm error) .
  • HPLC-PDA : Assess purity and detect impurities (e.g., residual solvents or unreacted intermediates) .

Basic: How can researchers ensure purity and identify impurities in the compound?

Methodological Answer:

  • Chromatographic Methods : Use reversed-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) .
  • Mass Spectrometry : LC-MS or GC-MS to trace low-abundance impurities (e.g., brominated byproducts from alkylation steps) .
  • Reference Standards : Compare retention times and spectra with certified impurities (e.g., EP/JP reference materials) .

Advanced: How can crystallographic data resolve structural ambiguities or contradictions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement to determine bond lengths, angles, and stereochemistry .
  • Data Validation : Cross-check with computational models (e.g., DFT-optimized geometries) to resolve discrepancies in torsion angles or hydrogen bonding .
  • Twinned Data : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Scaffold Modification : Introduce substituents at the pyrrolidinone or benzoate moieties (e.g., halogens, methoxy groups) to probe electronic or steric effects .
  • Biological Assays : Test derivatives against target enzymes (e.g., proteases or kinases) to correlate activity with structural features.
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. Table 2: Example SAR Modifications

DerivativeR GroupIC50 (nM)Notes
1-Cl (para)12Improved potency
2-OCH3 (meta)45Reduced solubility

Advanced: How to address unexpected byproducts during synthesis?

Methodological Answer:

  • Mechanistic Studies : Use 13C^{13}C-labeling or kinetic isotope effects to trace reaction pathways (e.g., acetyl migration in hydrazide reactions) .
  • Byproduct Isolation : Characterize unexpected products via 2D NMR (e.g., NOESY for spatial proximity) and HRMS .
  • Condition Screening : Adjust temperature, solvent polarity, or catalyst loading to suppress side reactions .

Advanced: What in silico strategies predict physicochemical or pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions .
  • Molecular Dynamics : Simulate membrane permeability (e.g., using GROMACS) to assess blood-brain barrier penetration.
  • QSAR Modeling : Develop regression models linking structural descriptors (e.g., topological polar surface area) to solubility or toxicity .

Advanced: How to investigate polymorphism or stability under varying conditions?

Methodological Answer:

  • Thermal Analysis : DSC/TGA to identify polymorphic transitions or decomposition temperatures.
  • Stress Testing : Expose the compound to heat, light, or humidity, followed by HPLC stability profiling .
  • Powder XRD : Compare diffraction patterns of recrystallized batches to detect polymorphic forms .

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